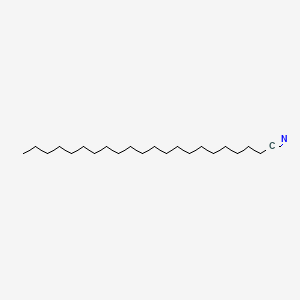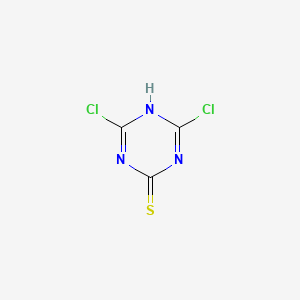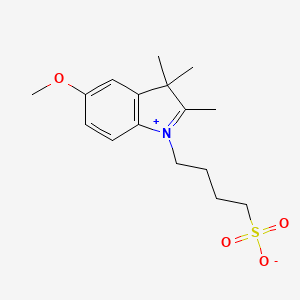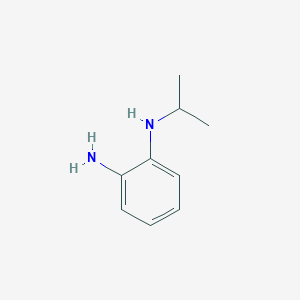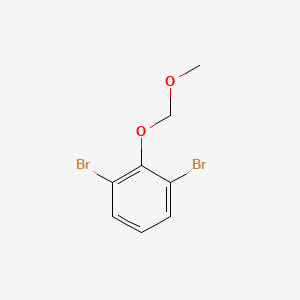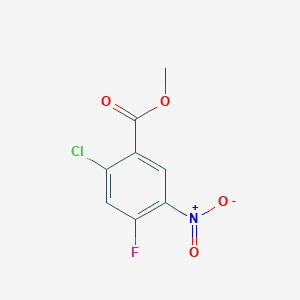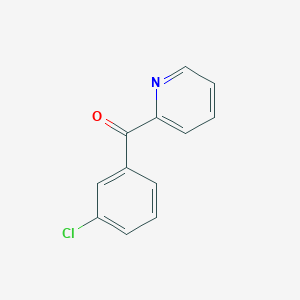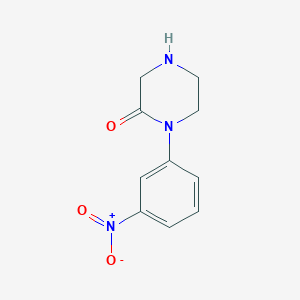
1-(3-Nitrophenyl)piperazin-2-on
Übersicht
Beschreibung
“1-(3-Nitrophenyl)piperazin-2-one” is a chemical compound with the molecular formula C10H11N3O3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of piperazin-2-one derivatives, which includes “1-(3-Nitrophenyl)piperazin-2-one”, has been a subject of research. A method has been developed for the synthesis of chiral piperazines through Ir-catalyzed hydrogenation of pyrazines activated by alkyl halides . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of “1-(3-Nitrophenyl)piperazin-2-one” is represented by the molecular formula C10H11N3O3 . The molecular weight of the compound is 221.21 .Wissenschaftliche Forschungsanwendungen
Synthese von Piperazinderivaten
1-(3-Nitrophenyl)piperazin-2-on: wird bei der Synthese verschiedener Piperazinderivate eingesetzt. Diese Derivate sind aufgrund ihrer breiten Palette an biologischen und pharmazeutischen Aktivitäten von Bedeutung. Sie werden in Medikamenten wie Trimetazidin und Ranolazin eingesetzt, die zur Behandlung von Angina pectoris verwendet werden .
Antifungalmittel
Diese Verbindung dient als Vorläufer bei der Synthese von Cinnolinderivaten, die sich als potenzielle Antifungalmittel erwiesen haben. Die intramolekulare Cyclisierung verwandter Verbindungen, die durch Polyphosphorsäure (PPA) vermittelt wird, führt zur Bildung dieser Antifungalmittel .
Materialwissenschaften
In den Materialwissenschaften wird This compound auf seine Eigenschaften und seine potenziellen Anwendungen bei der Entwicklung neuer Materialien untersucht. Seine molekulare Struktur und Reaktivität können genutzt werden, um neuartige Verbindungen mit spezifischen Eigenschaften zu erzeugen, die für Anwendungen in den Materialwissenschaften geeignet sind .
Umweltwissenschaften
Die Sicherheitsdatenblätter von This compound liefern wichtige Informationen zur Handhabung, Lagerung und Entsorgung, die für die Umweltsicherheit und -konformität unerlässlich sind. Sie helfen bei der Beurteilung der Umweltauswirkungen und der notwendigen Vorsichtsmaßnahmen für Forschungs- und Entwicklungszwecke .
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird diese Verbindung auf ihre Rolle bei der Entwicklung neuer Therapeutika untersucht. Seine Struktur wird für die Wirkstoffentwicklung und -synthese analysiert, was zur Entdeckung neuer Medikamente beiträgt .
Industrielle Anwendungen
This compound: ist auch in industriellen Anwendungen von Bedeutung, insbesondere in der pharmazeutischen Industrie. Es wird bei der Synthese verschiedener Verbindungen eingesetzt, die zur Entwicklung neuer Medikamente oder zur Verbesserung bestehender Medikamente führen können .
Safety and Hazards
The safety data sheet for “1-(3-Nitrophenyl)piperazin-2-one” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
1-(3-nitrophenyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c14-10-7-11-4-5-12(10)8-2-1-3-9(6-8)13(15)16/h1-3,6,11H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWUZSXMPSDONN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453889 | |
| Record name | 1-(3-nitrophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
215649-84-6 | |
| Record name | 1-(3-nitrophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

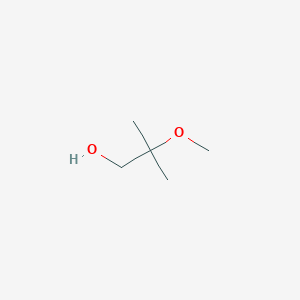
![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethyl-](/img/structure/B1600350.png)
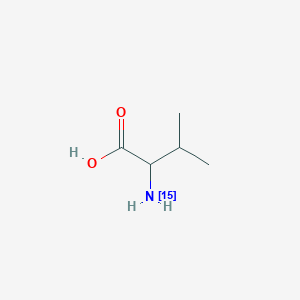
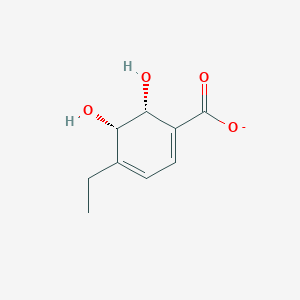
![2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine](/img/structure/B1600353.png)
